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Compound of Interest

Compound Name: GW809897X

Cat. No.: B15583492 Get Quote

Disclaimer: The compound "GW809897X" specified in the topic could not be identified in

publicly available scientific literature. It is possible that this is an internal development code, a

typographical error, or a compound that has not yet been disclosed. To fulfill the request for a

detailed technical guide, this document will focus on a well-characterized compound with a

similar nomenclature, GW4064, a potent and selective agonist of the Farnesoid X Receptor

(FXR). The following information is presented as a representative example of the requested

content type and format.

Executive Summary
GW4064 is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear

receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1]

[2] This document provides a comprehensive overview of the known biological targets of

GW4064, detailing its mechanism of action, summarizing quantitative data from various in vitro

studies, and outlining the experimental protocols used to elucidate its biological activity. While

FXR is the primary target, this guide also explores recently identified off-target interactions,

particularly with G protein-coupled receptors (GPCRs).[3][4]

Core Biological Target: Farnesoid X Receptor (FXR)
The principal biological target of GW4064 is the Farnesoid X Receptor (FXR; NR1H4), a ligand-

activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal

glands.[1][5] FXR is a key regulator of bile acid homeostasis. Upon activation by its natural

ligands, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X
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Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response

elements (FXREs) in the promoter regions of target genes, leading to the modulation of their

transcription.[2]

Mechanism of Action at FXR
GW4064 acts as a potent agonist at the ligand-binding domain (LBD) of FXR. This binding

event induces a conformational change in the receptor, facilitating the recruitment of co-

activator proteins and the subsequent initiation of downstream transcriptional events. The key

outcomes of FXR activation by GW4064 include:

Repression of Bile Acid Synthesis: A primary function of FXR activation is the suppression of

cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is

achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits

the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) on the CYP7A1 promoter.[6]

Regulation of Bile Acid Transport: GW4064 treatment has been shown to increase the

expression of genes involved in bile acid transport, such as the Bile Salt Export Pump

(BSEP), Multidrug Resistance Protein 2 (MRP2), and the phospholipid flippase MDR2. This

promotes the clearance of bile acids from hepatocytes.[6]

Modulation of Lipid and Glucose Metabolism: FXR activation by GW4064 influences

triglyceride and glucose homeostasis. It has been shown to lower triglyceride levels by a

pathway involving the suppression of Sterol Regulatory Element-Binding Protein-1c

(SREBP-1c).[7]

Quantitative Data for FXR Agonism
The potency of GW4064 as an FXR agonist has been determined in various in vitro assay

systems. The following table summarizes key quantitative data.
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Assay Type Cell Line Species Parameter Value (nM)
Reference(s
)

Luciferase

Reporter

Gene Assay

CV-1 Human EC50 65 [8]

Luciferase

Reporter

Gene Assay

CV-1 Mouse EC50 80, 90 [9]

Isolated

Receptor

Activity Assay

- - EC50 15 [10]

Off-Target Biological Activities
Recent studies have revealed that GW4064 can exert biological effects independently of FXR.

These off-target activities are crucial to consider when interpreting experimental results using

this compound.

G Protein-Coupled Receptors (GPCRs)
Research has demonstrated that GW4064 can modulate the activity of several G protein-

coupled receptors, including histamine receptors.[3][4] This interaction appears to be

responsible for some of the FXR-independent effects observed in certain cell types.

Histamine H1 and H4 Receptors: GW4064 has been shown to robustly activate H1 and H4

histamine receptors.[3][4]

Histamine H2 Receptor: Conversely, GW4064 acts as an inhibitor of the H2 histamine

receptor.[3][4]

These findings suggest that GW4064 may serve as a novel chemical scaffold for the

development of histamine receptor modulators.[3]

Estrogen-Related Receptor α (ERRα)
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GW4064 has been identified as an agonist of Estrogen-Related Receptor α (ERRα). This

interaction is believed to mediate the induction of PGC-1α expression, a key regulator of

mitochondrial biogenesis.[11]

Signaling Pathways
The biological effects of GW4064 are mediated through distinct signaling pathways, primarily

the canonical FXR signaling cascade and, to a lesser extent, GPCR-mediated pathways.

Canonical FXR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15583492?utm_src=pdf-custom-synthesis
https://www.ahajournals.org/doi/10.1161/01.atv.0000178994.21828.a7
https://en.wikipedia.org/wiki/Farnesoid_X_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pubmed.ncbi.nlm.nih.gov/24597548/
https://pubmed.ncbi.nlm.nih.gov/24597548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272191/
https://www.jci.org/articles/view/18945
https://www.jci.org/articles/view/18945
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664363/
https://www.medchemexpress.com/GW-4064.html
https://www.selleckchem.com/products/gw-4064.html
https://www.apexbt.com/gw4064.html
https://academic.oup.com/mend/article/25/6/922/2614680
https://www.benchchem.com/product/b15583492#potential-biological-targets-of-gw809897x
https://www.benchchem.com/product/b15583492#potential-biological-targets-of-gw809897x
https://www.benchchem.com/product/b15583492#potential-biological-targets-of-gw809897x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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